![molecular formula C19H16F3N7O2 B14950615 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C19H16F3N7O2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H16F3N7O2/c1-23-16-26-17(25-13-4-2-3-12(8-13)19(20,21)22)28-18(27-16)29-24-9-11-5-6-14-15(7-11)31-10-30-14/h2-9H,10H2,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
InChI Key |
GLSIERASAIHFSD-PGGKNCGUSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multiple steps, starting with the preparation of 1,3-benzodioxole-5-carbaldehyde. This intermediate can be synthesized through various methods, including the oxidation of 1,3-benzodioxole derivatives .
The next step involves the formation of the hydrazone derivative by reacting 1,3-benzodioxole-5-carbaldehyde with the appropriate hydrazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE
- 1,3-BENZODIOXOLE-5-CARBALDEHYDE N-PHENYLTHIOSEMICARBAZONE
- 1,3-BENZODIOXOLE-5-CARBALDEHYDE (4-PH-1,3-THIAZOL-2-YL)HYDRAZONE HYDROBROMIDE
Uniqueness
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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